molecular formula C18H19N5O2 B2834514 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 2034476-30-5

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2834514
CAS No.: 2034476-30-5
M. Wt: 337.383
InChI Key: NFZFLOLDAQHFGO-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetically designed organic compound featuring a phenoxy-propanamide backbone linked to a pyrazine-substituted imidazole ring via an ethyl spacer. This specific molecular architecture, incorporating multiple nitrogen-rich heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Compounds with pyrazine and imidazole motifs are frequently investigated as key scaffolds due to their versatile biological activities and ability to participate in diverse molecular interactions . The pyrazine ring serves as a privileged structure in medicinal chemistry, contributing to hydrogen bonding and metal coordination that can be essential for binding to biological targets . Researchers are exploring this compound and its analogs primarily in the context of immunology and oncology. Its structural features suggest potential as an inhibitor of immunomodulatory enzymes like indoleamine 2,3-dioxygenase (IDO), a target of significant interest for cancer immunotherapy due to its role in mediating tumor-induced immunosuppression . Furthermore, pyrazine-imidazole derivatives have demonstrated notable antibacterial efficacy against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli in recent studies, indicating their value as chemical tools for probing antibacterial resistance mechanisms . The propanamide linker and phenoxy group provide additional sites for molecular modification, allowing researchers to fine-tune the compound's physicochemical properties and biological specificity. This reagent is provided as a high-purity material to ensure reproducible results in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)22-10-12-23-11-9-21-17(23)16-13-19-7-8-20-16/h2-9,11,13-14H,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZFLOLDAQHFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Intermediate: The initial step involves the synthesis of the imidazole ring, which can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the imidazole intermediate.

    Coupling with Phenoxy Group: The phenoxy group is then attached through an etherification reaction, often using phenol and an appropriate alkyl halide under basic conditions.

    Final Amidation Step: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole or pyrazine rings.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrazinyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis , suggesting potential use as antitubercular agents .

Anticancer Properties

The compound's unique structure allows it to interact with various biological pathways involved in cancer progression. Studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes, which are implicated in inflammation and cancer development . The potential for developing new anticancer therapies based on this compound is significant.

Anti-inflammatory Effects

The presence of the imidazole ring suggests that the compound may also exhibit anti-inflammatory properties. Research into related compounds has highlighted their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Binding Affinity Studies

Binding studies have shown that this compound interacts with specific protein targets, enhancing our understanding of its mechanism of action. For example, the compound's binding affinity to certain receptors can be optimized through structural modifications, leading to improved therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. Modifications to the pyrazine and imidazole components can lead to variations in biological activity, allowing researchers to design more potent analogs tailored for specific therapeutic applications .

Environmental Risk Assessment

As an ionizable organic compound, this compound must be evaluated for its environmental impact. The European Medicines Agency guidelines require thorough assessments of such compounds to understand their degradation and potential toxicity in environmental settings .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of related compounds demonstrated that those with similar structural features to this compound exhibited significant activity against various bacterial strains. The results indicated a correlation between structural modifications and increased potency against resistant strains of bacteria.

CompoundActivityNotes
Compound AHighEffective against resistant strains
Compound BModerateRequires further optimization

Case Study 2: Anti-inflammatory Potential

In vitro studies have shown that derivatives of this compound can inhibit inflammatory cytokine production in cell cultures. This suggests potential applications in treating chronic inflammatory conditions.

CompoundCytokine Inhibition (%)Application
Compound C75%Rheumatoid arthritis
Compound D60%Asthma

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is linked to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide with key analogs based on structural motifs, synthesis routes, and biological properties.

Pyrazine-Imidazole Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
This compound Phenoxy-propanamide + pyrazine-imidazole ethylamine ~355.35 (estimated) Not explicitly reported; hypothesized enzyme inhibition
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide (BK61592) Tetrahydropyrimidine-dione + pyrazine-imidazole ethylamine 355.35 Unreported; structural similarity suggests potential kinase inhibition
Zamaporvint (WHO-INN List 91) Trifluoromethylpyridine-imidazole + pyrazine-pyridine ~453.39 (estimated) Investigational (likely oncology target)

Key Observations :

  • Shared Features : Pyrazine and imidazole rings are conserved across these compounds, suggesting affinity for targets with π-π stacking or metal-coordination sites (e.g., kinases, hypoxia-related enzymes) .
Acetamide-Linked Hypoxia Probes
Compound Name Structure Molecular Weight (g/mol) Hypoxia-Specific Binding (Liver vs. Tumor) Reference
EF5 (Nitroimidazole acetamide) Nitroimidazole + pentafluoropropyl acetamide 317.21 High liver binding; heterogeneous tumor binding
Target Compound Pyrazine-imidazole + phenoxy acetamide ~355.35 No reported data; structural analog may exhibit similar hypoxia targeting

Key Observations :

  • EF5’s nitroimidazole group facilitates hypoxia-dependent bioreduction, while the target compound’s pyrazine-imidazole motif may lack this redox sensitivity. However, both share acetamide linkages, which could mediate hydrogen bonding in biological systems .
Benzimidazole-Acetamide Derivatives
Compound Name (From ) Structure Melting Point (°C) IR (CO Stretch, cm⁻¹) Biological Activity Reference
9c (Bromophenyl-thiazole-triazole) Benzodiazole + bromophenyl-thiazole 198–200 1675 Anticancer (docking studies)
Target Compound Pyrazine-imidazole + phenoxy acetamide Not reported ~1670–1680 (estimated) Hypothesized enzyme inhibition

Key Observations :

  • Benzimidazole derivatives (e.g., 9c) exhibit strong CO stretches (~1675 cm⁻¹), aligning with the target compound’s predicted IR profile.
  • Docking studies for 9c suggest binding to enzymatic active sites (e.g., α-glucosidase), implying the target compound may share similar mechanisms .

Analog Comparison :

  • EF5 : Synthesized via nucleophilic substitution between nitroimidazole and pentafluoropropylamine .
  • Zamaporvint : Likely employs palladium-catalyzed cross-coupling for pyrazine-pyridine assembly .

Biological Activity

2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining a phenoxy group, an imidazole, and a pyrazine moiety, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Key Properties

PropertyValue
Molecular Weight319.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis , suggesting potential applications in treating tuberculosis .

Anti-inflammatory Effects

The compound's structural features suggest it may inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways. Inhibitors of these enzymes are often explored for their anti-inflammatory properties, making this compound a candidate for further investigation in this domain .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of imidazole derivatives. Specifically, imidazo[1,2-a]pyrazine derivatives have demonstrated substantial inhibitory activity against ENPP1, a target involved in cancer immunotherapy . This suggests that this compound could also play a role in enhancing immune responses against tumors.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and thereby altering metabolic pathways.
  • Receptor Interaction : Its structure allows it to interact with various receptors, potentially modulating signaling pathways involved in inflammation and cell proliferation.
  • Antimicrobial Action : The presence of the pyrazine moiety may enhance its ability to penetrate bacterial membranes, leading to increased antibacterial efficacy .

Study on Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found that certain derivatives exhibited IC50 values indicative of strong activity against Mycobacterium tuberculosis . These findings suggest that this compound could be further explored as a potential antitubercular agent .

Research on Anti-inflammatory Properties

In vitro studies have indicated that compounds with similar structures can inhibit cyclooxygenase enzymes effectively. This inhibition correlates with reduced production of pro-inflammatory mediators, highlighting the therapeutic potential of this compound in treating inflammatory diseases .

Immunotherapy Applications

The exploration of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors has opened avenues for cancer treatment strategies. These compounds can enhance the immune response by modulating key signaling pathways involved in tumor immunity .

Q & A

Q. What are the established synthetic routes for 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine-imidazole core followed by amide coupling. For example:

  • Step 1 : Preparation of the pyrazine-imidazole intermediate via condensation of pyrazin-2-amine with glyoxal derivatives under acidic conditions (e.g., acetic acid) .
  • Step 2 : Alkylation of the imidazole nitrogen using 2-chloroethylamine, followed by reaction with 2-phenoxypropanoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide .
  • Key conditions : Reactions often require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates .

Q. What analytical methods are critical for characterizing this compound?

Structural validation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the pyrazine (δ ~8.5 ppm) and imidazole (δ ~7.5–8.0 ppm) signals .
  • Mass spectrometry (HRMS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
  • IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Antimicrobial studies : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence polarization or calorimetry .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazine-imidazole core synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while microwave-assisted synthesis reduces reaction time .
  • Data-driven approach : Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal temperature, catalyst loading, and stoichiometry .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Case example : Discrepancies in ¹H NMR splitting patterns may arise from rotamers in the amide bond. Solutions include:
    • Variable-temperature NMR to observe coalescence of signals .
    • 2D NMR (e.g., COSY, NOESY) to confirm spatial proximity of protons .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What computational strategies predict target interactions for this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR) or receptors, focusing on hydrogen bonds with the pyrazine nitrogen and hydrophobic interactions with the phenoxy group .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in pyrazine) for activity against specific targets .

Q. How is structure-activity relationship (SAR) analyzed for derivatives of this compound?

  • Modification sites :

    • Pyrazine ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity and target binding .
    • Phenoxy group : Replace with bulkier aryl moieties (e.g., naphthyl) to probe steric effects on activity .
  • Data table :

    DerivativeModificationIC₅₀ (μM, HeLa)LogP
    ParentNone12.32.8
    APyrazine-Cl8.73.1
    BNaphthyl-O18.94.2

Key Methodological Considerations

  • Contradictions in biological data : Some studies report high cytotoxicity (e.g., IC₅₀ <10 μM) , while others note limited activity . This may stem from assay conditions (e.g., serum concentration, incubation time) or cell line variability.
  • Synthetic challenges : Impurities in the imidazole intermediate can skew pharmacological results; rigorous purification (e.g., HPLC) is essential .

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